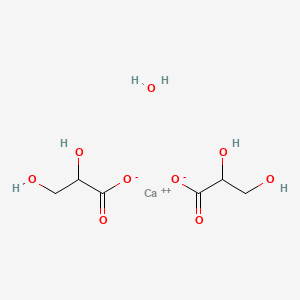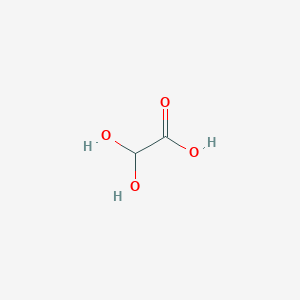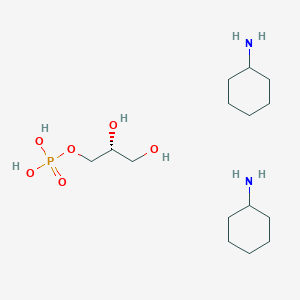
sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt
Übersicht
Beschreibung
Sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt is a useful research compound. Its molecular formula is C15H35N2O6P and its molecular weight is 370.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Phospholipid Studies
Biosynthesis of Bis(monoacylglycero)phosphate (BMP) : Research by Amidon, Brown, and Waite (1996) in "Biochemistry" discusses the enzymatic synthesis of BMP, an important lipid in macrophages, from phosphatidylglycerol. The study highlights the roles of phospholipase A and transacylase activities in this process, suggesting a significant function of these enzymes in macrophage lipid metabolism (Amidon, Brown, & Waite, 1996).
Fluorinated Phosphonate Analogues : Nieschalk et al. (1996) in "Tetrahedron" synthesized cyclohexylammonium salts of fluorinated phosphonate analogues of sn-glycerol-3-phosphate. Their research provides insights into the kinetic behavior of these analogues with glycerol-3-phosphate dehydrogenase, revealing potential applications in bioorganic chemistry (Nieschalk et al., 1996).
Lipid Membrane and Stereoisomer Analysis
Membrane Structure and Dynamics : The work of Hayakawa et al. (2006) in "Biochemistry" focuses on the differential membrane packing of BMP stereoisomers. This study is pivotal in understanding the thermotropic phase behavior and membrane structure, which are crucial for applications in cellular biology and pharmacology (Hayakawa et al., 2006).
Lysobisphosphatidic Acid (LBPA) Isomers : Goursot et al. (2010) in "The journal of physical chemistry. B" explored the structure, dynamics, and energetics of LBPA isomers. Their findings on the structural differences and stability of these isomers contribute significantly to the understanding of LBPA's specific functions in cholesterol metabolism (Goursot et al., 2010).
Bioorganic Chemistry and Synthesis
Synthesis and Stability of Acyloxymethyl Phosphates : Srivastva and Farquhar (1984) in "Bioorganic Chemistry" studied the stability of bis(acyloxymethyl) esters of phenyl phosphate and benzyl phosphate, including those isolated as cyclohexylammonium salts. This research contributes to the understanding of the reactivity and stability of phosphate protective groups in bioorganic synthesis (Srivastva & Farquhar, 1984).
Reactivity with SnMe3 Cl : Diallo et al. (2014) in "Main Group Metal Chemistry" examined the reactivity of bis(cyclohexylammonium) 4-nitrophenylphosphate with SnMe3 Cl. Their findings on the formation of a supramolecular coordination network offer insights into the applications of these compounds in coordination chemistry and material science (Diallo et al., 2014).
Eigenschaften
IUPAC Name |
cyclohexanamine;[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.C3H9O6P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/t;;3-/m..1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIDSLORBURWJY-CFMHHUGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C([C@H](COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046603 | |
| Record name | sn-Glycerol 3-phosphate bis(cyclohexylammonium) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt | |
CAS RN |
29849-82-9 | |
| Record name | sn-Glycerol 3-phosphate bis(cyclohexylammonium) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



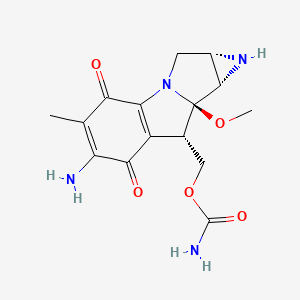


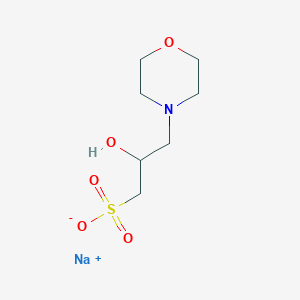
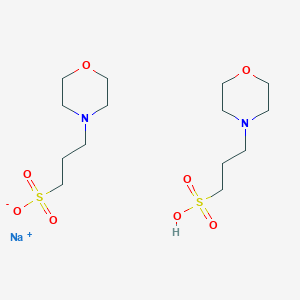
![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B7802570.png)



